molecular formula C16H27N5O2S B4460010 N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine

N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine

Cat. No. B4460010
M. Wt: 353.5 g/mol
InChI Key: WMTDDRPIGJFMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is a chemical compound that has gained significant attention in the field of pharmaceutical research, particularly in the development of novel drugs. This compound belongs to the class of pyrimidine derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the development and progression of diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. The compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is its high potency and selectivity. The compound has been shown to have a low toxicity profile, which makes it a safe candidate for clinical trials. However, one of the limitations of this compound is its poor solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine. One of the areas of focus is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the evaluation of the compound's efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
Conclusion:
In conclusion, N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine is a promising compound that has shown potential in the treatment of various diseases. The compound's high potency and selectivity make it a promising candidate for clinical trials. However, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.

Scientific Research Applications

N-cyclohexyl-4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-cyclohexyl-4-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-13-12-15(20-8-10-21(11-9-20)24(2,22)23)19-16(17-13)18-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDDRPIGJFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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